6-Acetoxy-2-naphthoic Acid
Overview
Description
6-Acetoxy-2-naphthoic Acid is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : ANA can be synthesized using 2-hydroxy-6-naphthoic acid and acetic anhydride with toluenesulfonic acid as a catalyst. Optimal conditions for this synthesis involve specific ratios of reactants and controlled temperatures (Song et al., 2012).
Isotopically Labelled Polymers : ANA, labeled with deuterium, carbon-13, and oxygen-17, has been used in the synthesis of isotopically labeled polymers. This aids in studying the polymers' kinetics and properties under various conditions (Nieβner et al., 1993).
Polymerization Kinetics : Studies on the kinetics of ANA polymerization have revealed that it follows second-order reaction kinetics up to 70% conversion. The reaction's mechanism and rate are influenced by temperature and initial concentration of ANA (Williams et al., 1996).
Crystal Growth and Morphology : ANA has been used to synthesize poly(6-hydroxy-2-naphthoic acid) with unique whisker-like crystal morphologies. This showcases its potential in creating specialized polymer structures (Kricheldorf & Adebahr, 1994).
Mechanism of Polymerization : The polymerization of ANA undergoes a change from an acidolysis to a phenolysis mechanism in certain conditions, as observed by studying the byproducts and molecular weight of polymers (Han et al., 1996).
Equilibrium Fluctuations in Reaction Mechanisms : The hydrolysis of compounds related to ANA demonstrates how subtle structural differences can significantly influence reaction mechanisms, highlighting the importance of equilibrium fluctuations between conformers (Souza & Nome, 2010).
Replacement Monomers for Liquid Crystal Polymers : ANA has been substituted with other monomers like 6-methoxycarbonyloxy-2-naphthoic acid in the synthesis of liquid crystal polymers, indicating its versatility in polymer chemistry (Han et al., 1999).
Condensation Equilibrium in Copolymerization : The copolycondensation of ANA with other acids shows dependence on the structural organization of the melt and monomer ratios, which impacts the reaction's thermodynamics (Mizerovskii & Khanzutina, 2004).
Thermodynamics of Copolycondensation : ANA's copolycondensation with 4-acetoxybenzoic acid has been analyzed thermodynamically, revealing the importance of CH3COOH evaporation in the reaction's spontaneity (Mizerovskii et al., 1997).
Synthesis of Polyaromatic Ester Raw Materials : ANA is a key raw material in synthesizing polyaromatic esters, with optimized synthetic processes improving yields and purity (Wang et al., 2013).
Novel Synthesis Strategies : Innovative strategies have been developed for synthesizing ANA and related compounds, demonstrating its potential in diverse chemical syntheses (Nakamura et al., 2009).
Safety and Hazards
6-Acetoxy-2-naphthoic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or eye irritation persists .
Properties
IUPAC Name |
6-acetyloxynaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-5-4-9-6-11(13(15)16)3-2-10(9)7-12/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLBCXRDNIJMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066183 | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17295-26-0 | |
Record name | 6-(Acetyloxy)-2-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17295-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017295260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenecarboxylic acid, 6-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetoxy-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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